molecular formula C19H14ClN3O2S B5316025 N-{2-chloro-2-phenyl-1-[(1,3-thiazol-2-ylamino)carbonyl]vinyl}benzamide

N-{2-chloro-2-phenyl-1-[(1,3-thiazol-2-ylamino)carbonyl]vinyl}benzamide

Cat. No. B5316025
M. Wt: 383.9 g/mol
InChI Key: JMTYUDPXLYZIHE-NXVVXOECSA-N
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Description

N-{2-chloro-2-phenyl-1-[(1,3-thiazol-2-ylamino)carbonyl]vinyl}benzamide, commonly known as CTB, is a chemical compound that has been extensively studied for its potential applications in scientific research. CTB is a member of the vinylbenzamide family of compounds and is known for its unique chemical properties, including its ability to selectively bind to certain proteins and enzymes.

Mechanism of Action

The mechanism of action of CTB is complex and involves its ability to selectively bind to certain proteins and enzymes. CTB has been shown to bind to a variety of proteins and enzymes, including tubulin, a protein involved in cell division, and falcipain-2, an enzyme involved in the metabolism of the malaria parasite. By binding to these proteins and enzymes, CTB is able to selectively inhibit their activity, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CTB are diverse and depend on the specific proteins and enzymes that it targets. In cancer cells, CTB has been shown to inhibit cell division and proliferation, leading to a decrease in tumor growth. In malaria parasites, CTB has been shown to inhibit the metabolism of the parasite, leading to a decrease in parasite growth and survival. CTB has also been shown to have anti-inflammatory and anti-oxidant properties, making it a promising candidate for the treatment of a variety of inflammatory and oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of CTB for lab experiments is its ability to selectively bind to certain proteins and enzymes, making it a valuable tool for studying their function and activity. CTB is also relatively easy to synthesize and purify, making it readily available for use in scientific research. However, one of the limitations of CTB is its potential toxicity, which can limit its use in certain experiments and applications.

Future Directions

There are a number of potential future directions for the study of CTB. One area of research is the development of new CTB derivatives with improved selectivity and efficacy for specific proteins and enzymes. Another area of research is the exploration of CTB's potential applications in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, the development of new methods for the synthesis and purification of CTB could lead to more efficient and cost-effective production of this valuable compound.

Synthesis Methods

The synthesis of CTB involves the reaction of 2-chloroacetophenone with thiosemicarbazide to form 2-chloro-N-(1,3-thiazol-2-yl)acetamide. This intermediate is then reacted with benzaldehyde to form N-{2-chloro-2-phenyl-1-[(1,3-thiazol-2-ylamino)carbonyl]vinyl}benzamide. The synthesis of CTB is a complex process that requires careful attention to detail and precise control of reaction conditions.

Scientific Research Applications

CTB has been widely used in scientific research due to its ability to selectively bind to certain proteins and enzymes. One of the most promising applications of CTB is in the field of cancer research, where it has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell division and proliferation. CTB has also been studied for its potential applications in the treatment of infectious diseases, such as malaria, where it has been shown to inhibit the growth of the malaria parasite by targeting specific enzymes involved in its metabolism.

properties

IUPAC Name

N-[(Z)-1-chloro-3-oxo-1-phenyl-3-(1,3-thiazol-2-ylamino)prop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O2S/c20-15(13-7-3-1-4-8-13)16(18(25)23-19-21-11-12-26-19)22-17(24)14-9-5-2-6-10-14/h1-12H,(H,22,24)(H,21,23,25)/b16-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMTYUDPXLYZIHE-NXVVXOECSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C(C(=O)NC2=NC=CS2)NC(=O)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C(\C(=O)NC2=NC=CS2)/NC(=O)C3=CC=CC=C3)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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